molecular formula C27H25NO5 B2796845 3-(4-Ethoxybenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one CAS No. 866016-78-6

3-(4-Ethoxybenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one

Cat. No. B2796845
CAS RN: 866016-78-6
M. Wt: 443.499
InChI Key: NCFWQVATFGMJDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Ethoxybenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one, also known as E-3174, is a quinolone derivative that has been extensively studied for its potential therapeutic applications. This compound is an analog of the well-known antihypertensive drug losartan, which is used to treat high blood pressure. E-3174 has been shown to have a variety of biological effects, including antihypertensive, anti-inflammatory, and anti-tumor properties.

Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

Research on structurally related compounds emphasizes their importance as intermediates in pharmaceutical synthesis. For example, the synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester demonstrates the intricate steps involved in producing compounds with potential pharmaceutical applications. These synthesis pathways highlight the chemical flexibility and utility of the quinoline derivatives in creating various pharmacologically active agents (Bänziger, Cercus, Stampfer, & Sunay, 2000).

Analgesic and Anti-inflammatory Properties

Several studies have been conducted on quinoline derivatives similar to 3-(4-Ethoxybenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one, investigating their analgesic and anti-inflammatory properties. For instance, the synthesis and evaluation of 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones revealed compounds with significant analgesic and anti-inflammatory activities, highlighting the therapeutic potential of these molecules (Alagarsamy et al., 2011).

Antimicrobial Activity

The antimicrobial potential of quinoline derivatives is another area of interest. Compounds structurally related to this compound have been synthesized and tested for their antimicrobial efficacy. Research indicates that these compounds can exhibit significant antimicrobial activities, suggesting their usefulness in developing new antimicrobial agents (Refaat, Moneer, & Khalil, 2004).

Neurotropic and Psychotropic Profiling

Quinoline derivatives are also explored for their neurotropic and psychotropic effects. Studies on novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones in vivo have shown specific sedative effects and anti-amnesic activities, indicating their potential in treating various neurological and psychological disorders (Podolsky, Shtrygol’, & Zubkov, 2017).

properties

IUPAC Name

3-(4-ethoxybenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO5/c1-4-33-20-11-9-18(10-12-20)26(29)23-17-28(16-19-7-5-6-8-25(19)32-3)24-14-13-21(31-2)15-22(24)27(23)30/h5-15,17H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFWQVATFGMJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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